molecular formula C26H22FN5O5S B11077342 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11077342
M. Wt: 535.5 g/mol
InChI Key: XZQXQJUSLXUQKD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of imidazolidinones and is characterized by the presence of multiple functional groups, including a fluorophenyl group, a pyridinylcarbonyl group, and a thioxoimidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation: The formation of the amide bond between the pyridinylcarbonyl group and the imidazolidinone ring is typically carried out through amidation reactions.

    Thioxoimidazolidinone Formation: The thioxoimidazolidinone moiety is synthesized through cyclization reactions involving thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases, which play a critical role in gene expression regulation. Additionally, it can modulate signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate: Contains a thiazole ring instead of the imidazolidinone moiety.

Properties

Molecular Formula

C26H22FN5O5S

Molecular Weight

535.5 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(pyridine-3-carbonylamino)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H22FN5O5S/c1-2-37-25(36)16-5-11-20(12-6-16)31-24(35)21(14-22(33)29-19-9-7-18(27)8-10-19)32(26(31)38)30-23(34)17-4-3-13-28-15-17/h3-13,15,21H,2,14H2,1H3,(H,29,33)(H,30,34)

InChI Key

XZQXQJUSLXUQKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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